molecular formula C11H16O B7846992 1-(3,5-Dimethylphenyl)-1-propanol

1-(3,5-Dimethylphenyl)-1-propanol

Cat. No. B7846992
M. Wt: 164.24 g/mol
InChI Key: JPKKFIDRQWGJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylphenyl)-1-propanol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Dimethylphenyl)-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dimethylphenyl)-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant Potential

  • A study examined analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol, including 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol, for their potential as antidepressant agents. This research highlighted the compound's effectiveness in animal models of depression and its minimal anticholinergic side effects, leading to its selection for further evaluation (Clark et al., 1979).

Chemical Synthesis and Catalysis

  • A study developed a selective dimerization reaction of 1,3-butadiene in the presence of 2-propanol, demonstrating a shift in selectivity from telomerization to dimerization products. This finding is significant for industrial chemical synthesis and the development of efficient catalysts (Harkal et al., 2005).

Chromatography and Separation Sciences

  • Research on the enantioseparation of 1-phenyl-1-propanol using cellulose tris (3,5-dimethylphenylcarbamate) as a chiral stationary phase in supercritical fluid chromatography provided insights into non-linear chromatographic conditions and isotherm parameters. This has applications in analytical chemistry, particularly in the separation of complex mixtures (Ottiger et al., 2007).

Solubility and Thermodynamics

  • A study on the solubility and thermodynamics of 3,5-dimethylpyrazole in various organic solvents, including 1-butanol and n-propanol, provided valuable data for optimizing purification processes. This research is crucial for pharmaceutical and chemical industries (Yao et al., 2017).

Microbial Activity

  • A study compared the antimicrobial activity of aromatic esters of 5-dimethylamino-1-phenyl-3-pentanol and related compounds, finding that cyclic analogs exhibited greater activity. This research contributes to the development of new antimicrobial agents (Dimmock et al., 1976).

Material Science

  • Research into the low-temperature flexibility of a polyurethane copolymer grafted with a 3,5-dimethylphenyl group revealed its exceptional flexibility at low temperatures while maintaining tensile and shape memory properties. This has implications for material science and engineering (Chung et al., 2012).

properties

IUPAC Name

1-(3,5-dimethylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-4-11(12)10-6-8(2)5-9(3)7-10/h5-7,11-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKKFIDRQWGJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenyl)-1-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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